

# 4-Bromo-6-methylpyridazin-3(2H)-one chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 4-Bromo-6-methylpyridazin-3(2H)-one

Cat. No.: B1524351

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An In-depth Technical Guide to **4-Bromo-6-methylpyridazin-3(2H)-one**: A Versatile Scaffold for Drug Discovery

## Introduction

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive agents with applications ranging from cardiovascular diseases to oncology.<sup>[1]</sup> Its unique electronic and structural properties allow it to serve as a versatile template for developing targeted therapeutics. This guide focuses on a key derivative, **4-Bromo-6-methylpyridazin-3(2H)-one**, a building block of significant interest to researchers and drug development professionals. The strategic placement of a bromine atom on the pyridazinone ring provides a reactive handle for extensive chemical modification, enabling the rapid generation of diverse compound libraries for screening and lead optimization. As a senior application scientist, this guide will not only detail the fundamental properties of this compound but also provide field-proven insights into its synthesis, reactivity, and strategic application in modern drug discovery workflows.

## Core Molecular Profile

Understanding the fundamental characteristics of **4-Bromo-6-methylpyridazin-3(2H)-one** is the first step in harnessing its synthetic potential. The compound's identity is defined by its unique structure and associated physicochemical properties.

## Chemical Structure and Nomenclature

The molecule consists of a six-membered pyridazinone ring with a methyl group at position 6, a bromine atom at position 4, and a ketone group at position 3. The "(2H)" designation indicates the position of the saturating hydrogen atom on the nitrogen in the ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this structure is **4-bromo-6-methylpyridazin-3(2H)-one**.<sup>[2]</sup> An alternative, valid IUPAC name is 5-bromo-3-methyl-1H-pyridazin-6-one.<sup>[3]</sup> For clarity and consistency, this guide will use the former.

4-Bromo-6-methylpyridazin-3(2H)-one

Chemical Structure of 4-Bromo-6-methylpyridazin-3(2H)-one.

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**Caption:** Chemical Structure of **4-Bromo-6-methylpyridazin-3(2H)-one**.

## Physicochemical Properties

A summary of the key computed and experimental properties is essential for planning reactions, purification, and formulation studies.

Property	Value	Source
CAS Number	954240-46-1	[2][3]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> O	[3][4]
Molecular Weight	189.01 g/mol	[3]
Canonical SMILES	<chem>CC1=NNC(=O)C(=C1)Br</chem>	[4]
InChI Key	MOHYHLFTBMNVDU-UHFFFAOYSA-N	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Topological Polar Surface Area	41.5 Å <sup>2</sup>	[4]
pKa (Predicted)	9.84 ± 0.60	[4]

## Synthesis and Mechanistic Rationale

While multiple synthetic routes to pyridazinones exist, a common and effective strategy for producing **4-Bromo-6-methylpyridazin-3(2H)-one** involves the direct bromination of the corresponding precursor, 6-methylpyridazin-3(2H)-one. This approach is favored for its atom economy and straightforward execution.

## Proposed Synthetic Protocol

The following protocol outlines a plausible method derived from standard procedures for the halogenation of pyridazinone systems.[5][6]

**Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one (Precursor)** The precursor can be synthesized via the condensation of levulinic acid with hydrazine hydrate. This is a classical and robust method for forming the pyridazinone ring.

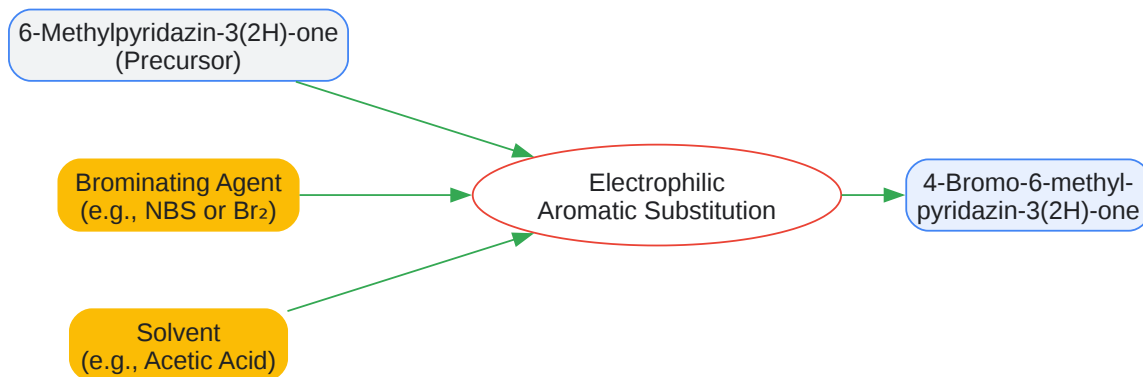
**Step 2: Bromination of 6-Methylpyridazin-3(2H)-one**

- **Dissolution:** Dissolve 6-methylpyridazin-3(2H)-one in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane. Acetic acid is often preferred as it can also act as a catalyst.
- **Reagent Addition:** Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine ( $\text{Br}_2$ ), to the solution at room temperature. The use of NBS is often preferred for its milder reaction conditions and easier handling compared to liquid bromine.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up and Isolation:** Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. The crude solid can be collected by filtration.
- **Purification:** Wash the collected solid with cold water and then a small amount of a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Bromo-6-methylpyridazin-3(2H)-one**.

## Mechanistic Considerations

The bromination of the pyridazinone ring is an electrophilic aromatic substitution reaction. The pyridazinone ring, while containing electron-withdrawing nitrogen atoms, is sufficiently activated by the enol-like character of the amide for substitution to occur. The C4 position is electronically favored for electrophilic attack. The choice of brominating agent (NBS or  $\text{Br}_2$ ) and solvent can influence the reaction rate and selectivity, but the fundamental mechanism remains the same.

Proposed synthesis workflow for the target compound.



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**Caption:** Proposed synthesis workflow for the target compound.

## Chemical Reactivity and Strategic Utility in Drug Discovery

The true value of **4-Bromo-6-methylpyridazin-3(2H)-one** for drug discovery lies in the reactivity of its C4-bromo substituent. This bromine atom serves as a versatile linchpin for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.<sup>[7]</sup><sup>[8]</sup>

### Palladium-Catalyzed Cross-Coupling Reactions

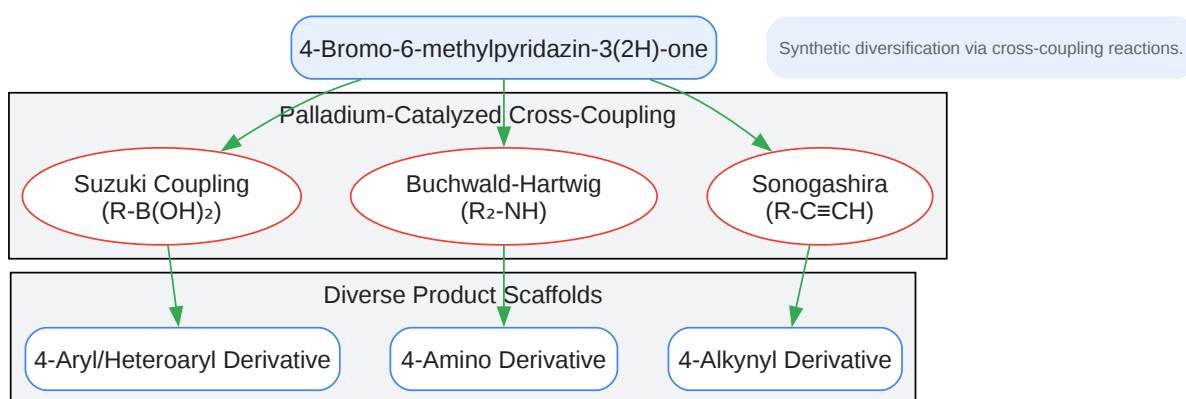
This compound is an excellent substrate for a variety of palladium-catalyzed reactions, which are cornerstone methodologies in modern medicinal chemistry.

- **Suzuki-Miyaura Coupling:** Reaction with various aryl or heteroaryl boronic acids or esters allows for the facile synthesis of C-C bonds. This is arguably the most common method used to append diverse aromatic systems to the pyridazinone core, enabling exploration of

structure-activity relationships (SAR) related to steric and electronic properties of this substituent.

- **Stille Coupling:** Using organostannanes, this reaction provides another robust method for C-C bond formation, often complementary to the Suzuki coupling in terms of substrate scope and functional group tolerance.
- **Buchwald-Hartwig Amination:** This reaction enables the formation of C-N bonds by coupling the bromo-pyridazinone with a wide range of primary or secondary amines. This is critical for introducing groups that can act as hydrogen bond donors or acceptors, significantly modulating the compound's pharmacokinetic properties.
- **Sonogashira Coupling:** Reaction with terminal alkynes introduces a linear, rigid alkyne linker, which can be used to probe deeper into protein binding pockets or as a precursor for further transformations.

The ability to perform these reactions selectively at the C4 position allows for the systematic construction of compound libraries, where a single, consistent core is decorated with a multitude of functional groups.



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**Caption:** Synthetic diversification via cross-coupling reactions.

## Spectroscopic Characterization

Confirmation of the structure and assessment of purity for the final compound and any subsequent derivatives would rely on a standard suite of analytical techniques.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl (CH<sub>3</sub>) protons, a singlet for the vinyl proton on the pyridazinone ring, and a broad singlet for the N-H proton. The chemical shifts would be characteristic of the electronic environment of the ring.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct carbon signals are expected: one for the methyl group, three for the sp<sup>2</sup> carbons of the ring (including the C-Br and C=O carbons), and one for the remaining ring carbon.[9]
- Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M<sup>+</sup>) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
- Infrared (IR) Spectroscopy: Key absorption bands would include a C=O stretch for the ketone group and an N-H stretch for the amide proton.

## Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for **4-Bromo-6-methylpyridazin-3(2H)-one** is not widely available, general precautions for handling halogenated heterocyclic compounds should be strictly followed.[10][11]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]
- Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water. Do not ingest. Wash hands thoroughly after handling.

- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[11\]](#)
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

## Applications in Drug Discovery

The pyridazin-3(2H)-one scaffold is a well-established pharmacophore. Derivatives have shown significant promise in several therapeutic areas, making **4-Bromo-6-methylpyridazin-3(2H)-one** a valuable starting point for new discovery programs.[\[1\]](#)

- **Cardiovascular Agents:** Many pyridazinone derivatives exhibit vasodilator activity, often through the inhibition of phosphodiesterase 3 (PDE3).[\[1\]](#) The ability to append various aryl groups via Suzuki coupling allows for the fine-tuning of potency and selectivity against this target.
- **Anticancer Agents:** The pyridazinone core has been incorporated into inhibitors of various protein kinases, which are critical targets in oncology.[\[1\]](#) The synthetic versatility of the 4-bromo derivative allows for the exploration of substituents that can interact with specific residues in the kinase ATP-binding pocket.
- **Other Potential Applications:** The scaffold has also been investigated for anti-inflammatory, antimicrobial, and herbicidal activities.[\[12\]](#)

## Conclusion

**4-Bromo-6-methylpyridazin-3(2H)-one** is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its stable core, combined with a highly reactive bromine handle, provides an efficient and versatile platform for the synthesis of diverse and complex molecules. By leveraging established cross-coupling methodologies, researchers can rapidly generate libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the development of next-generation therapeutics.



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